molecular formula C21H21NO5 B2958124 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951938-26-4

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2958124
CAS No.: 951938-26-4
M. Wt: 367.401
InChI Key: PXGJFKBORBTHBB-UHFFFAOYSA-N
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Description

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.401. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformation

The chemical compound has been the subject of various research studies focusing on its synthesis and transformation into different derivatives. One study elaborated on the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine and its transformation into triphenylene-o-dicarboxylic derivatives, showcasing the compound's potential in creating high-yield derivatives for further applications (Nicolaides et al., 1996).

Photodimerization and Thermal Behavior

Another research focus has been on the compound's unique photodimerization capabilities and thermal behavior. A specific monomer possessing both benzoxazine and coumarin rings demonstrated the ability to undergo dimerization via a photolysis process, leading to further insights into its thermal ring-opening reactions and stability upon curing. Such studies highlight the compound's versatility in materials science, particularly in developing new polymers with specific light-responsive properties (Kiskan & Yagcı, 2007).

Biological and Agronomic Applications

Compounds with a similar chemical structure have shown significant biological activities, including phytotoxic, antimicrobial, and insecticidal properties. Research on allelochemicals from the Gramineae family, which shares structural similarities with the compound , has opened up potential agronomic applications. These compounds are considered for their use in natural herbicide models and understanding their ecological roles in chemical defense mechanisms (Macias et al., 2006).

Chemical Reactivity and Derivative Synthesis

The compound's reactivity has also been explored through its interaction with various chemical agents, leading to the synthesis of diverse derivatives. For instance, the reaction with arylacetic derivatives and trans-stilbene has resulted in a range of benzoxazin-2-ones and benzoxazines, showcasing the compound's potential as a precursor in synthetic organic chemistry (Nicolaides et al., 1996).

Properties

IUPAC Name

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-24-10-9-22-11-17-19(27-13-22)8-7-16-20(23)18(12-26-21(16)17)14-3-5-15(25-2)6-4-14/h3-8,12H,9-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGJFKBORBTHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.